![molecular formula C18H18F3NO4 B2356851 Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]- CAS No. 727686-10-4](/img/structure/B2356851.png)

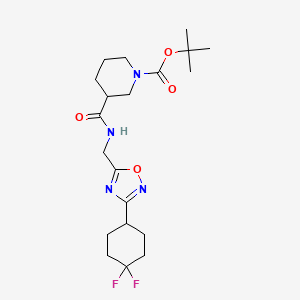

Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bicyclo[2.2.1]heptane is a type of organic compound that has a unique structure consisting of two cycloalkane rings fused together . This structure is found in many natural products and pharmaceuticals .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For bicyclo[2.2.1]heptane, the molecular weight is 138.2499 . The properties of your specific compound would likely be different due to the additional functional groups.Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

Rigid Nature of Bicyclo[2.2.1]heptane Unit : This compound's rigid structure is consistent across various isomeric forms, indicating its stability and potential use in developing structurally consistent materials (Clegg et al., 1995).

Synthesis of Derivatives : The synthesis of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes demonstrates the compound's versatility in forming derivatives with potential for varied applications (Yuasa et al., 2000).

Formation of Complex Derivatives : In reactions involving dicobalt hexacarbonyl complexes, bicyclo[2.2.1]heptane derivatives show adaptability in forming complex structures, suggesting their utility in advanced synthetic chemistry (Kireev et al., 1991).

Material Science and Polymer Research

Alicyclic Polyimides Synthesis : The synthesis of fully alicyclic polyimides using bicyclo[2.2.1]heptane derivatives highlights its role in creating new polymeric materials with unique properties (Matsumoto, 2001).

Polyimide Films from Cycloaliphatic Dianhydrides : Utilization in the synthesis of soluble polyimides, indicating its importance in developing high-performance films and coatings (Yamada et al., 1993).

Chemical Reactions and Mechanisms

Mechanistic Insights in Reactions : The complex reactions of bicyclo[2.2.1]heptane derivatives provide insights into reaction mechanisms, beneficial for understanding chemical synthesis processes (Gassman et al., 1986).

Asymmetric Homogeneous Hydrogenation Studies : Its derivatives are used in studying the mechanisms of asymmetric homogeneous hydrogenation, crucial for catalytic process understanding (Brown et al., 1981).

Direcciones Futuras

Propiedades

IUPAC Name |

4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4/c1-15(2)16(3)8-9-17(15,13(24)12(16)23)14(25)22-10-4-6-11(7-5-10)26-18(19,20)21/h4-7H,8-9H2,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMAFAYQPNMMER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)

![4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2356784.png)

![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2356785.png)

![4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2356786.png)

![2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356787.png)

![1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2356788.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)